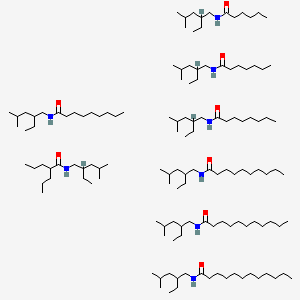
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-ethyl-4-methylpentyl)decanamide; N-(2-ethyl-4-methylpentyl)dodecanamide; N-(2-ethyl-4-methylpentyl)heptanamide; N-(2-ethyl-4-methylpentyl)hexanamide; N-(2-ethyl-4-methylpentyl)nonanamide; N-(2-ethyl-4-methylpentyl)octanamide; N-(2-ethyl-4-methylpentyl)-2-propylpentanamide; N-(2-ethyl-4-methylpentyl)undecanamide” is a series of amides derived from various fatty acids These compounds are characterized by the presence of an amide functional group (-CONH-) attached to a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these amides typically involves the reaction of the corresponding fatty acid or fatty acid derivative with an amine. The general reaction can be represented as follows:
R-COOH+R’-NH2→R-CONH-R’+H2O
Where R-COOH represents the fatty acid and R’-NH₂ represents the amine. The reaction is usually carried out under reflux conditions with a dehydrating agent to remove the water formed during the reaction .
Industrial Production Methods
Industrial production of these amides often involves the use of fatty acid chlorides instead of fatty acids to increase the reaction rate and yield. The reaction with fatty acid chlorides can be represented as:
R-COCl+R’-NH2→R-CONH-R’+HCl
This method is preferred in industrial settings due to its efficiency and higher yield .
Chemical Reactions Analysis
Types of Reactions
These amides can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and amine.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Fatty acid and amine.
Reduction: Corresponding amine.
Substitution: N-substituted amides.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of these amides depends on their specific application. In biological systems, they may interact with various molecular targets, including enzymes and receptors. For example, some amides are known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-alkylamides: Compounds with similar structures but different alkyl chains.
Fatty acid amides: Compounds derived from different fatty acids.
Uniqueness
The uniqueness of these compounds lies in their specific alkyl chain length and branching, which can significantly influence their chemical properties and biological activities. For example, the presence of the 2-ethyl-4-methylpentyl group can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications .
Properties
Molecular Formula |
C135H278N8O8 |
|---|---|
Molecular Weight |
2141.7 g/mol |
IUPAC Name |
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide |
InChI |
InChI=1S/C20H41NO.C19H39NO.C18H37NO.C17H35NO.2C16H33NO.C15H31NO.C14H29NO/c1-5-7-8-9-10-11-12-13-14-15-20(22)21-17-19(6-2)16-18(3)4;1-5-7-8-9-10-11-12-13-14-19(21)20-16-18(6-2)15-17(3)4;1-5-7-8-9-10-11-12-13-18(20)19-15-17(6-2)14-16(3)4;1-5-7-8-9-10-11-12-17(19)18-14-16(6-2)13-15(3)4;1-6-9-15(10-7-2)16(18)17-12-14(8-3)11-13(4)5;1-5-7-8-9-10-11-16(18)17-13-15(6-2)12-14(3)4;1-5-7-8-9-10-15(17)16-12-14(6-2)11-13(3)4;1-5-7-8-9-14(16)15-11-13(6-2)10-12(3)4/h18-19H,5-17H2,1-4H3,(H,21,22);17-18H,5-16H2,1-4H3,(H,20,21);16-17H,5-15H2,1-4H3,(H,19,20);15-16H,5-14H2,1-4H3,(H,18,19);13-15H,6-12H2,1-5H3,(H,17,18);14-15H,5-13H2,1-4H3,(H,17,18);13-14H,5-12H2,1-4H3,(H,16,17);12-13H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
CSFCQRWXVDORNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCC(=O)NCC(CC)CC(C)C.CCCCCC(=O)NCC(CC)CC(C)C.CCCC(CCC)C(=O)NCC(CC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















